molecular formula C5H4BrClOS B6180113 2-bromo-5-chloro-3-methoxythiophene CAS No. 150194-39-1

2-bromo-5-chloro-3-methoxythiophene

Cat. No.: B6180113
CAS No.: 150194-39-1
M. Wt: 227.5
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Description

2-bromo-5-chloro-3-methoxythiophene is a heterocyclic compound with the molecular formula C5H4BrClOS. It is a derivative of thiophene, which is a sulfur-containing five-membered aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-3-methoxythiophene typically involves the bromination and chlorination of 3-methoxythiophene. One common method is the bromination of 3-methoxythiophene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-3-methoxythiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation: Oxidized derivatives of thiophene.

Scientific Research Applications

2-bromo-5-chloro-3-methoxythiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-3-methoxythiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing bromine and chlorine atoms. This activation facilitates various substitution and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-methoxythiophene
  • 2-chloro-3-methoxythiophene
  • 5-bromo-2-chlorothiophene

Uniqueness

2-bromo-5-chloro-3-methoxythiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics .

Properties

CAS No.

150194-39-1

Molecular Formula

C5H4BrClOS

Molecular Weight

227.5

Purity

95

Origin of Product

United States

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